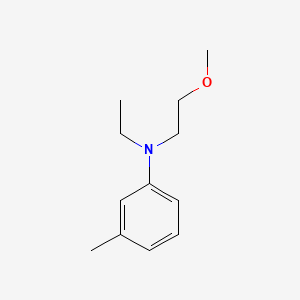

Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-

Description

Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl- is a substituted aromatic amine characterized by a benzene ring with a methyl group at the 3-position and two alkyl groups (ethyl and 2-methoxyethyl) attached to the nitrogen atom. For instance, N-ethyl-3-methylbenzenamine (CAS 102-27-2) has a molecular weight of 135.2062 and a structure with an ethyl and methyl group on the benzene ring .

Properties

CAS No. |

56773-61-6 |

|---|---|

Molecular Formula |

C12H19NO |

Molecular Weight |

193.28 g/mol |

IUPAC Name |

N-ethyl-N-(2-methoxyethyl)-3-methylaniline |

InChI |

InChI=1S/C12H19NO/c1-4-13(8-9-14-3)12-7-5-6-11(2)10-12/h5-7,10H,4,8-9H2,1-3H3 |

InChI Key |

QCQGUVVRXARGPG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCOC)C1=CC=CC(=C1)C |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Strategy

A representative synthesis pathway involves the following general steps:

- Protection of the amine group to prevent undesired side reactions during alkylation.

- Nucleophilic substitution to introduce the 2-methoxyethyl substituent.

- N-alkylation to add the ethyl group.

- Deprotection to regenerate the free amine.

- Purification and characterization of the final product.

Boc Protection and Nucleophilic Substitution (Based on CN113999125A)

A detailed preparation method for intermediates related to 2-methoxyethylamine, a key building block for the target compound, is described in patent CN113999125A. The process involves:

Step S1: Boc protection of 2-bromoethylamine hydrobromide using Boc anhydride in the presence of a base (e.g., triethylamine or diisopropylethylamine) in solvents like dichloromethane or tetrahydrofuran at temperatures below 10 °C. This yields N-Boc bromoethylamine.

Step S2: Nucleophilic substitution of the bromine atom in N-Boc bromoethylamine with sodium methoxide or potassium methoxide in methanol at 0–80 °C, producing N-Boc-2-methoxyethylamine.

Step S3: Removal of the Boc protecting group by acid treatment (e.g., hydrochloric acid or trifluoroacetic acid) in solvents such as dichloromethane or ethanol at 0–30 °C, yielding 2-methoxyethylamine salt.

Step S4: Alkaline dissociation of the salt to obtain free 2-methoxyethylamine.

This method avoids the use of toxic methylation reagents and minimizes side reactions such as N-methylation, making it environmentally friendly and suitable for industrial-scale production.

| Step | Reaction Description | Reagents/Conditions | Product |

|---|---|---|---|

| S1 | Boc protection of 2-bromoethylamine hydrobromide | Boc anhydride, base (triethylamine), DCM, <10 °C | N-Boc bromoethylamine |

| S2 | Nucleophilic substitution of bromine | Sodium/potassium methoxide, methanol, 0–80 °C | N-Boc-2-methoxyethylamine |

| S3 | Boc deprotection | Acid (HCl, TFA), DCM or ethanol, 0–30 °C | 2-methoxyethylamine salt |

| S4 | Salt dissociation | NaOH, water, extraction with DCM | 2-methoxyethylamine (free base) |

Incorporation of N-Ethyl and 3-Methyl Substituents

While the above method focuses on preparing the 2-methoxyethylamine intermediate, the full synthesis of Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl- requires further N-alkylation with ethyl groups and introduction of the 3-methyl substituent on the benzene ring.

The 3-methyl substitution on the benzene ring is typically introduced by starting with 3-methylaniline or a suitably substituted aromatic precursor.

N-alkylation to introduce the N-ethyl group can be achieved via alkylation reactions using ethyl halides or ethyl sulfonates under controlled conditions to avoid over-alkylation.

Alternative Benzylamine Compound Preparation (Based on CN105218382A)

Another relevant method involves the preparation of benzylamine derivatives through:

- Bromination of arylmethane compounds using N-bromosuccinimide (NBS).

- N-alkylation reactions to introduce desired alkyl groups.

- Hydrolysis to yield the benzylamine compound.

This "one-pot" process offers mild reaction conditions, high yields, and reduced waste, facilitating industrial scalability. Although this method is described for benzylamine derivatives, its principles can be adapted for substituted anilines like Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-.

Analytical and Purification Techniques

High-performance liquid chromatography (HPLC) methods, including reverse phase (RP) HPLC with acetonitrile-water-phosphoric acid mobile phases, are used for purification and analysis of the compound and its impurities. For mass spectrometry compatibility, formic acid replaces phosphoric acid in the mobile phase. These techniques support pharmacokinetics and preparative separations relevant to the compound's applications.

Summary of Key Research Discoveries and Data

The Boc protection and nucleophilic substitution route offers a clean, efficient, and environmentally friendly method to prepare 2-methoxyethylamine intermediates critical for the target compound synthesis.

Avoidance of toxic methylation reagents and control of reaction conditions minimizes side products and improves yield.

The use of mild acids for Boc deprotection ensures high purity of intermediates.

One-pot bromination and N-alkylation methods enable streamlined synthesis of benzylamine derivatives, potentially adaptable to the target compound.

Advanced chromatographic methods ensure high-purity isolation and analysis of the final compound.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro compounds.

Reduction: Reduction reactions can convert nitro derivatives back to amines.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst are commonly used.

Major Products Formed

Oxidation: Nitrobenzenes

Reduction: Amines

Substitution: Halogenated benzenes

Scientific Research Applications

Analytical Applications

1. High-Performance Liquid Chromatography (HPLC)

Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl- can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatibility, phosphoric acid is substituted with formic acid. This method allows for:

- Scalability : The HPLC method can be adapted for larger sample sizes.

- Purification : It is suitable for isolating impurities during preparative separations.

- Pharmacokinetic Studies : The compound can be used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties .

Case Studies

Case Study 1: Pharmacokinetics

A study utilized benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl- to investigate its pharmacokinetic profile in animal models. The results indicated a significant absorption rate and a half-life suitable for therapeutic applications. The compound's stability in biological fluids was also assessed, demonstrating its potential for drug formulation .

Case Study 2: Environmental Impact Assessment

Research has been conducted on the environmental impact of benzenamine derivatives, including N-ethyl-N-(2-methoxyethyl)-3-methyl-. The studies focused on its solubility and behavior in aquatic environments, which are crucial for understanding its potential ecological risks. Data showed that the compound has moderate solubility in water, influencing its distribution in aquatic systems .

Summary of Applications

| Application Area | Description |

|---|---|

| Analytical Chemistry | Used in HPLC for separation and analysis of compounds; suitable for mass spectrometry. |

| Pharmacokinetics | Investigated for ADME properties; potential use in drug formulation. |

| Environmental Studies | Assessed for solubility and ecological impact; important for risk assessment in water bodies. |

Mechanism of Action

The mechanism of action of Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Ethalfluralin (N-ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine)

- Molecular Formula : C₁₃H₁₄F₃N₃O₄

- Molecular Weight : 333.263

- Key Features: Substituents: Nitro (-NO₂), trifluoromethyl (-CF₃), and 2-methyl-2-propenyl groups. Applications: Herbicide (pre-emergent weed control) . Comparison:

- Structural Differences : Ethalfluralin has electron-withdrawing nitro and trifluoromethyl groups, enhancing electrophilic reactivity, unlike the electron-donating methoxyethyl group in the target compound.

- Reactivity : The nitro groups in Ethalfluralin make it highly reactive in radical or nucleophilic substitution reactions, whereas the methoxyethyl group in the target compound may stabilize the amine via resonance.

- Toxicity : Nitroaromatic compounds like Ethalfluralin are associated with higher environmental persistence and toxicity compared to alkyl-substituted amines .

Benzydamine (N,N-dimethyl-3-[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]-1-propanamine)

- Molecular Formula : C₁₉H₂₃N₃O

- Molecular Weight : 309.4

- Key Features: Substituents: Indazole ring and benzyl group. Applications: Non-steroidal anti-inflammatory drug (NSAID) . Comparison:

- Structural Differences : Benzydamine’s indazole moiety introduces aromaticity and hydrogen-bonding sites absent in the target compound.

- Solubility : The indazole and tertiary amine in Benzydamine enhance water solubility compared to the methoxyethyl group in the target compound.

N,N-Bis(2-ethylhexyl)-3-methylbenzamide

- Molecular Formula: C₂₄H₄₁NO

- Molecular Weight : 359.5884

- Key Features: Substituents: Bulky 2-ethylhexyl groups and an amide functional group. Applications: Potential use as a plasticizer or surfactant . Comparison:

- Functional Group : The amide group in this compound reduces basicity compared to the amine in the target compound.

- Lipophilicity : The long alkyl chains increase hydrophobicity, making it less polar than the methoxyethyl-containing target compound.

- Synthesis : Amides typically require harsher reaction conditions (e.g., acyl chlorides) compared to alkylamine synthesis .

3-Methoxyaniline (Benzenamine, 3-methoxy)

- Molecular Formula: C₇H₉NO

- Molecular Weight : 123.1525

- Key Features :

- Electronic Effects : The methoxy group in 3-methoxyaniline is electron-donating, activating the ring for electrophilic substitution, similar to the methoxyethyl group in the target compound.

- Steric Effects : The absence of bulky N-substituents in 3-methoxyaniline reduces steric hindrance compared to the target compound.

Research Implications

The structural variations among these compounds highlight the importance of substituent design in tuning properties for specific applications. For example:

- Herbicidal Activity : Electron-withdrawing groups (e.g., nitro in Ethalfluralin) enhance reactivity toward biological targets .

- Drug Design : Hydrogen-bonding moieties (e.g., indazole in Benzydamine) improve binding affinity to enzymes .

- Industrial Use : Long alkyl chains (e.g., in N,N-bis(2-ethylhexyl) derivatives) optimize surfactant behavior .

Biological Activity

Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-, commonly known as N-Ethyl-3-methylaniline, is an aromatic amine with diverse biological activities. This compound has been studied for its potential applications in various fields, including medicinal chemistry and material science. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

Chemical Formula: C₉H₁₃N

Molecular Weight: 135.2062 g/mol

CAS Registry Number: 102-27-2

The structure of N-Ethyl-3-methylaniline is characterized by an ethyl group and a methoxyethyl side chain attached to a 3-methylbenzene ring, which contributes to its unique properties and biological interactions.

Antimicrobial Activity

Research indicates that benzenamine derivatives exhibit significant antimicrobial properties. A study focusing on various benzenamine compounds demonstrated their effectiveness against a range of bacterial strains. The compound was found to possess moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Compound | Activity | Target Organisms |

|---|---|---|

| N-Ethyl-3-methylaniline | Moderate Antibacterial | Staphylococcus aureus, E. coli |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of N-Ethyl-3-methylaniline have been evaluated in various cancer cell lines. In vitro studies revealed that this compound can induce apoptosis in certain cancer cell types, suggesting potential as an anticancer agent. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Neurotoxic Effects

Conversely, some studies have raised concerns regarding the neurotoxic effects of benzenamine derivatives. Research has shown that prolonged exposure can lead to neurobehavioral changes in animal models, indicating the need for caution in therapeutic applications .

Case Studies

- Antibacterial Efficacy : A study published in the Journal of Organic Chemistry evaluated the antibacterial activity of several benzenamine derivatives, including N-Ethyl-3-methylaniline. The results demonstrated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as a lead compound for developing new antibiotics .

- Cytotoxicity Assessment : In another investigation, the cytotoxic effects of N-Ethyl-3-methylaniline were assessed on human cancer cell lines. The findings indicated that the compound could inhibit cell proliferation at micromolar concentrations, suggesting its utility in cancer therapy .

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial for any potential therapeutic use of N-Ethyl-3-methylaniline. Toxicological studies have indicated that high doses can lead to adverse effects, including skin irritation and systemic toxicity. The no observed adverse effect level (NOAEL) was established at 8 mg/kg/day based on animal studies .

Q & A

Basic: What are the standard synthetic routes for Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-?

Methodological Answer:

The synthesis typically involves alkylation or reductive amination steps. For example:

Alkylation of a primary amine : React 3-methylaniline with 2-methoxyethyl bromide in the presence of a base (e.g., KCO) to introduce the methoxyethyl group, followed by ethylation using ethyl iodide .

Reductive amination : Condense 3-methylaniline with methoxyethyl aldehyde under reducing conditions (e.g., NaBHCN), then ethylate the secondary amine intermediate.

Key Considerations : Monitor reaction progress via TLC or HPLC to minimize by-products like over-alkylated species. Purification often requires column chromatography or recrystallization .

Basic: What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR confirm substituent positions. For example, the methoxyethyl group’s methylene protons appear as a triplet (~3.5 ppm), while the ethyl group’s CH resonates as a triplet (~1.2 ppm) .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) detects the molecular ion peak (e.g., m/z 223 for CHNO) and fragmentation patterns (e.g., loss of methoxyethyl or ethyl groups) .

- IR Spectroscopy : Identify N-H stretches (~3300 cm) and methoxy C-O stretches (~1100 cm) .

Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., melting points, solubility)?

Methodological Answer:

Cross-validate analytical data : Compare NMR, MS, and elemental analysis with published standards (e.g., NIST or EPA DSSTox entries) .

Reproduce under controlled conditions : Standardize solvent systems (e.g., DMSO-d for NMR) and temperature gradients (e.g., DSC for melting point determination).

Assess purity : Use HPLC with UV detection (λ = 254 nm) to quantify impurities. Discrepancies may arise from residual solvents or stereoisomers .

Advanced: What are the challenges in ensuring purity during synthesis, and how can they be mitigated?

Methodological Answer:

- By-product formation : Over-alkylation or oxidation (e.g., nitroso derivatives) can occur. Mitigation:

- Purification challenges : Hydrophobic by-products may co-elute. Solution: Optimize mobile phases (e.g., hexane/ethyl acetate gradients) or use preparative GC for volatile impurities .

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Light sensitivity : UV exposure may degrade the methoxyethyl group. Store in amber vials at -20°C .

- Oxidative stability : The tertiary amine is prone to oxidation. Add antioxidants (e.g., BHT) or store under nitrogen .

- Hydrolytic stability : Methoxy groups may hydrolyze in acidic/basic conditions. Monitor pH during dissolution (e.g., buffer to pH 6–8) .

Advanced: What computational methods aid in predicting the compound’s reactivity and interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software: Gaussian or ORCA .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water or DMSO) to assess solubility and aggregation tendencies .

- Docking studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the methoxyethyl group .

Advanced: How can researchers analyze trace impurities in the compound using hyphenated techniques?

Methodological Answer:

- GC-MS : Detect volatile impurities (e.g., residual ethyl bromide) with a DB-5MS column (30 m × 0.25 mm) and electron ionization .

- LC-QTOF-MS : Identify non-volatile by-products (e.g., nitroso derivatives) with a C18 column and positive ion mode (mass accuracy < 5 ppm) .

- NMR hyphenation : LC-SPE-NMR isolates impurities for structural elucidation, particularly for stereoisomers .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Steric effects : The ethyl and methoxyethyl groups hinder nucleophilic attack at the aromatic ring. Kinetic studies (e.g., Hammett plots) reveal para-substitution dominance .

- Electronic effects : The methoxy group’s electron-donating nature activates the ring for electrophilic substitution (e.g., nitration at the meta position) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance alkylation rates by stabilizing transition states .

Table 1: Key Analytical Data for Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 223.29 g/mol | |

| H NMR (CDCl) | δ 1.2 (t, 3H), 3.5 (m, 4H), 6.8 (m, 3H) | |

| EI-MS (m/z) | 223 (M), 178 (M-OCHCHOCH) | |

| Solubility (HO) | 0.5 mg/mL (25°C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.